7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate undergoes further reactions to introduce the chlorine and methyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodization.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the intermediate.
Palladium catalysts: Commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A precursor in the synthesis of 7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5BrClN3 |
---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
7-bromo-4-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-5-6(12-11-3)4(8)2-10-7(5)9/h2H,1H3,(H,11,12) |
InChI Key |
HDJLTAIPLJBATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=CN=C2Cl)Br |
Origin of Product |
United States |
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